molecular formula C11H16ClNO3S3 B2363724 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide CAS No. 2034485-17-9

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B2363724
CAS No.: 2034485-17-9
M. Wt: 341.88
InChI Key: NTRQEUGIKVEOSE-UHFFFAOYSA-N
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Description

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a chloro group, and a tetrahydropyran-4-ylthioethyl group

Biochemical Analysis

Biochemical Properties

The biochemical properties of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide are largely defined by its role as an inhibitor of blood clotting factor Xa . This interaction with factor Xa is crucial in preventing the formation of blood clots, thereby reducing the risk of thromboembolic events .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of factor Xa can have profound impacts on various types of cells and cellular processes . By preventing the formation of blood clots, this compound can influence cell function, particularly in relation to cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with factor Xa . By binding to this enzyme, the compound is able to inhibit its activity, thereby preventing the formation of blood clots .

Temporal Effects in Laboratory Settings

Given its role as a potent inhibitor of factor Xa, it is likely that this compound exhibits a degree of stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound in animal models are likely to vary with dosage. While specific studies are yet to be conducted, it is plausible that higher doses of this compound could result in more pronounced inhibition of factor Xa, potentially leading to adverse effects .

Metabolic Pathways

Given its role as an inhibitor of factor Xa, it is likely that this compound interacts with enzymes and cofactors involved in the coagulation cascade .

Transport and Distribution

Given its biochemical properties, it is likely that this compound interacts with various transporters and binding proteins .

Subcellular Localization

Given its role as an inhibitor of factor Xa, it is likely that this compound is localized to areas of the cell where the coagulation cascade is active .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the thiophene ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the sulfonamide group: This can be achieved by reacting the thiophene derivative with chlorosulfonic acid, followed by the addition of an amine.

    Attachment of the tetrahydropyran-4-ylthioethyl group: This step involves the nucleophilic substitution reaction where the thiophene sulfonamide reacts with a tetrahydropyran-4-ylthioethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s thiophene ring can be utilized in the development of conductive polymers and organic electronic materials.

    Biological Studies: Its sulfonamide group makes it a candidate for studying enzyme inhibition and protein interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide depends on its specific application:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity.

    Protein Interactions: The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, affecting protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-(methylthio)ethyl)thiophene-2-sulfonamide: Similar structure but with a methylthio group instead of a tetrahydropyran-4-ylthio group.

    5-chloro-N-(2-(ethylthio)ethyl)thiophene-2-sulfonamide: Similar structure but with an ethylthio group instead of a tetrahydropyran-4-ylthio group.

Uniqueness

The presence of the tetrahydropyran-4-ylthio group in 5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide imparts unique steric and electronic properties, potentially enhancing its interaction with biological targets and its stability in various chemical environments.

Properties

IUPAC Name

5-chloro-N-[2-(oxan-4-ylsulfanyl)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S3/c12-10-1-2-11(18-10)19(14,15)13-5-8-17-9-3-6-16-7-4-9/h1-2,9,13H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRQEUGIKVEOSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1SCCNS(=O)(=O)C2=CC=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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